molecular formula C17H16N4OS B2421277 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide CAS No. 1171743-46-6

2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Cat. No.: B2421277
CAS No.: 1171743-46-6
M. Wt: 324.4
InChI Key: JVOKFQKKXLTKLU-UHFFFAOYSA-N
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Description

2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Carboxamide Formation: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

    Carboxamides: Compounds with carboxamide groups that exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-6-14(12(2)8-11)20-17-21-15(10-23-17)16(22)19-13-4-3-7-18-9-13/h3-10H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKFQKKXLTKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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